Hexadecyldimethyl(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate

Critical micelle concentration Amide quaternary ammonium surfactant Surface activity

Hexadecyldimethyl(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate (CAS 87616-36-2, EC 289-325-9, molecular formula C₄₆H₈₈N₂O₄S, MW 765.27 g/mol) is a cationic quaternary ammonium surfactant belonging to the alkylamidopropyl quaternary ammonium salt subclass. It features a C16 hexadecyl chain on the quaternary nitrogen, a C18 stearoyl chain attached via an amidopropyl linker (stearamidopropyl), and the hydrophobic p-toluenesulfonate (tosylate) counterion.

Molecular Formula C39H81N2O.C7H7O3S
C46H88N2O4S
Molecular Weight 765.3 g/mol
CAS No. 87616-36-2
Cat. No. B12758905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadecyldimethyl(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate
CAS87616-36-2
Molecular FormulaC39H81N2O.C7H7O3S
C46H88N2O4S
Molecular Weight765.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCCCCCCCCCCCCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-]
InChIInChI=1S/C39H80N2O.C7H8O3S/c1-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-35-39(42)40-36-34-38-41(3,4)37-33-31-29-27-25-23-20-18-16-14-12-10-8-6-2;1-6-2-4-7(5-3-6)11(8,9)10/h5-38H2,1-4H3;2-5H,1H3,(H,8,9,10)
InChIKeyHNRNSEHDIZRHCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexadecyldimethyl(3-(stearoylamino)propyl)ammonium Toluene-p-sulphonate (CAS 87616-36-2): Structural Identity and Surfactant Classification for Procurement Evaluation


Hexadecyldimethyl(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate (CAS 87616-36-2, EC 289-325-9, molecular formula C₄₆H₈₈N₂O₄S, MW 765.27 g/mol) is a cationic quaternary ammonium surfactant belonging to the alkylamidopropyl quaternary ammonium salt subclass [1][2]. It features a C16 hexadecyl chain on the quaternary nitrogen, a C18 stearoyl chain attached via an amidopropyl linker (stearamidopropyl), and the hydrophobic p-toluenesulfonate (tosylate) counterion. This dual-hydrophobe, amide-bridged architecture with a lipophilic counterion distinguishes it structurally from conventional alkyltrimethylammonium salts and mixed-alkyl amidoquats used in personal care and industrial surfactant applications [3].

Why Hexadecyldimethyl(3-(stearoylamino)propyl)ammonium Toluene-p-sulphonate Cannot Be Interchanged with Simpler Quaternary Ammonium Surfactants


Substituting this compound with a generic alkyltrimethylammonium halide (e.g., cetrimonium chloride, CTAC) or even a tosylate-bearing simple quat (e.g., cetrimonium tosylate, CTAT) overlooks three critical structural features that cumulatively determine performance: (i) the stearamidopropyl linkage, which introduces intermolecular hydrogen-bonding capability that lowers the critical micelle concentration (CMC) and enhances surface activity relative to non-amide quats of equivalent chain length [1]; (ii) the p-toluenesulfonate counterion, which reduces CMC by approximately 3-fold compared to bromide or chloride analogs through strong hydrophobic binding to the micelle [2]; and (iii) the asymmetric dual-hydrophobe design (C16 on nitrogen + C18 on amide) that provides conditioning substantivity to negatively charged substrates such as damaged hair [3]. A procurement decision based solely on nominal quaternary ammonium functionality ignores these quantifiable differentiators that govern formulation efficiency, dosage requirements, and end-use performance.

Quantitative Differentiation Evidence for Hexadecyldimethyl(3-(stearoylamino)propyl)ammonium Toluene-p-sulphonate Versus Closest Comparators


Amide-Linked Architecture Lowers Critical Micelle Concentration (CMC) Versus Conventional Alkyltrimethylammonium Surfactants

Amide-containing quaternary ammonium surfactants bearing the –CONH– linkage exhibit CMC values in the range of 1.55 × 10⁻⁴ to 5.08 × 10⁻³ mol·L⁻¹, which are systematically lower than those of alkyltrimethylammonium bromides (e.g., CTAB) of equivalent hydrophobic chain length [1]. The CMC of hexadecyltrimethylammonium bromide (CTAB), a widely used comparator lacking both the amide group and the tosylate counterion, is approximately 0.92 mM (9.2 × 10⁻⁴ mol·L⁻¹) at 25 °C [2]. The amide group facilitates enhanced aggregation through intermolecular hydrogen bonding and hydrophobic interactions, driving micellization at substantially lower concentrations [1]. Additionally, the γCMC (surface tension at CMC) of amide quaternary ammonium surfactants falls between 23.69 and 28.08 mN·m⁻¹, lower than the typical >30 mN·m⁻¹ observed for conventional quaternary ammonium surfactants [1].

Critical micelle concentration Amide quaternary ammonium surfactant Surface activity

p-Toluenesulfonate (Tosylate) Counterion Reduces CMC by ~3-Fold Relative to Halide Counterpart Quaternary Ammonium Salts

The hydrophobic p-toluenesulfonate counterion in cetyltrimethylammonium tosylate (CTAT) produces a CMC of 0.26–0.35 mM (2.6–3.5 × 10⁻⁴ mol·L⁻¹) in water [1][2], which is approximately 3-fold lower than the CMC of cetyltrimethylammonium bromide (CTAB: ~0.92 mM) and cetyltrimethylammonium chloride (CTAC) [3]. The tosylate anion strongly binds to the quaternary ammonium micelle surface due to its hydrophobic aromatic ring and charge delocalization, screening electrostatic headgroup repulsion more effectively than spherical halide ions [4]. This counterion-driven CMC reduction is independent of the amide effect and represents an additive thermodynamic advantage. The target compound, bearing the same tosylate counterion, is expected to exhibit a similarly depressed CMC relative to its hypothetical chloride or bromide salt form.

Tosylate counterion effect Micellization thermodynamics Cetyltrimethylammonium salts

Tosylate Counterion Enables Wormlike/Rod-Like Micelle Formation at Lower Surfactant Concentrations Than Halide Analogs

Cetyltrimethylammonium tosylate (CTAT) forms rod-like micelles at concentrations as low as ~2 mM and transitions to long, flexible wormlike micelles at approximately 10 mM, yielding highly viscous solutions and viscoelastic gels above 70–100 mM [1][2]. In contrast, cetyltrimethylammonium bromide (CTAB) requires significantly higher concentrations and/or added electrolytes (e.g., KBr, NaSal) to induce the sphere-to-rod transition [3]. The hydrophobic tosylate counterion penetrates the micellar palisade layer, reducing the average headgroup area and increasing the critical packing parameter, thereby favoring elongated micelle geometries at much lower surfactant loading [1]. The target compound, bearing both the tosylate counterion and the amide hydrogen-bonding network, is structurally predisposed to self-assemble into elongated micellar structures at concentrations relevant to formulated products.

Wormlike micelles Rheology modification Viscoelastic surfactant

Defined Active Content Specification (≥95%) with Standardized Quality Testing Methodology Supports Reproducible Procurement

The commercial solid form of hexadecyldimethyl(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate is specified with an active content of ≥95.0% (as cationic active matter), determined according to standardized test methods GB/T 13173 and GB/T 5174 (equivalent to ISO 2871-1/2871-2 for high- and low-molecular-mass cationic-active matter) [1]. This specification provides a verifiable, assay-based quality benchmark. In comparison, many commodity quaternary ammonium surfactants are supplied as aqueous or alcoholic solutions with active contents of 25–70% (e.g., cetrimonium chloride at 25–30% or behentrimonium chloride at 80%), introducing solvent mass and transportation cost into procurement calculations . The product is a white to pale yellow solid, stable under normal storage, and insoluble in water—characteristics that facilitate handling, storage, and formulation into non-aqueous or emulsion-based systems [1].

Active content specification Quality control Cationic surfactant assay

Stearamidopropyl Architecture Provides Demonstrated Substantivity to Hair and Skin Relative to Non-Amide Quaternary Ammonium Compounds

Muzyczko, Shore, and Loboda (1968) systematically evaluated a homologous series of N-alkylamidopropyl-N,N-dimethylamine quaternary salts (caprylamidopropyl through stearamidopropyl) and reported that stearamidopropyl derivatives exhibited 'excellent antistatic properties' and were 'substantive to hair and skin' [1]. The stearamidopropyl moiety (C18 amide linked via propyl spacer) provides a combination of hydrophobic anchoring (from the C18 chain) and hydrogen-bonding capability (from the amide –CONH– group) that enhances deposition onto negatively charged keratin surfaces. This substantivity is structurally conferred and distinguishes amidopropyl quaternary ammonium salts from simple alkyltrimethylammonium salts (e.g., cetrimonium chloride) that lack the amide hydrogen-bonding functionality and thus exhibit primarily electrostatic adsorption without the additional enthalpic contribution of H-bonding [2].

Hair substantivity Antistatic properties Conditioning surfactant

Research and Industrial Application Scenarios for Hexadecyldimethyl(3-(stearoylamino)propyl)ammonium Toluene-p-sulphonate Based on Quantitative Evidence


High-Efficiency Hair Conditioning Formulations Leveraging Low CMC and Dual-Mechanism Substantivity

The combination of a low critical micelle concentration (inferred from the amide quaternary ammonium surfactant class: 1.55 × 10⁻⁴–5.08 × 10⁻³ mol·L⁻¹ [1]) and the dual electrostatic + hydrogen-bonding substantivity to hair keratin [2] makes this compound suitable for leave-on and rinse-off hair conditioners targeting damaged, chemically treated, or high-porosity hair. The tosylate counterion's hydrophobicity further promotes deposition onto negatively charged hair surfaces. Formulators can achieve effective conditioning at lower active concentrations compared to cetrimonium chloride (CMC ~0.92 mM for CTAB analog [3]) or behentrimonium chloride, reducing ingredient cost per unit while maintaining or improving wet and dry combability, static control, and sensory attributes.

Viscoelastic Rheology Modifier for Personal Care Creams and Lotions Without Auxiliary Electrolytes

The tosylate counterion enables the formation of rod-like and wormlike micelles at low surfactant concentrations—as demonstrated by CTAT which forms rod-like micelles at ~2 mM and wormlike micelles at ~10 mM [4]. This compound is therefore positioned for use as a self-thickening surfactant in cream rinses, conditioning masks, and emulsion-based skin care products where high viscosity and yield stress are desired without the addition of polymeric thickeners or electrolytes. The ability to build rheology at low surfactant loading reduces formulation complexity and raw material inventory, directly addressing procurement goals of supply chain simplification.

Antimicrobial and Preservative Applications Exploiting Dual-Hydrophobe Membrane Disruption

The dual-hydrophobe architecture (C16 alkyl + C18 stearamidopropyl) enhances membrane-disrupting activity characteristic of quaternary ammonium biocides. The Saapedia database lists antimicrobial, antibacterial, and preservative functionality among the core properties of this compound [5]. The amide linkage's hydrogen-bonding capability may facilitate interaction with microbial membrane lipid headgroups, complementing the hydrophobic insertion of the dual alkyl chains. This positions the compound for evaluation in preservative systems for cosmetics, industrial water treatment, and fabric care where broad-spectrum cationic biocide activity is required at low concentrations—consistent with the low CMC advantage that maximizes the concentration of membrane-active monomeric species.

Industrial Emulsification and Dispersion in Non-Aqueous and High-Temperature Systems

With water insolubility [5], high active content (≥95% solid [5]), and stability under normal storage, this compound is suited for oil-continuous emulsion systems, solvent-borne dispersions, and applications requiring surfactant functionality in low-water or high-temperature environments. The stearamidopropyl moiety's gelation capacity in mineral oil and kerosene—as demonstrated for N-(3-dimethylaminopropyl)stearamide, which formed well-structured gels in white mineral oil and deodorized kerosene [2]—suggests utility as an organogelator and emulsion stabilizer in lubricants, drilling fluids, and industrial cleaning formulations where water-soluble quaternary ammonium salts (e.g., CTAC) are inapplicable.

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